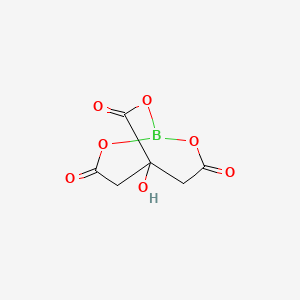
Boron citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron citrate is an inorganic compound formed from boric acid and citric acid. It is commonly used as a food additive, preservative, acidity regulator, and nutritional supplement. Boron, a trace element, plays a crucial role in various biological processes, including bone health and hormonal regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron citrate can be synthesized by reacting boric acid with citric acid. The reaction typically involves dissolving food-grade citric acid in water to form an aqueous solution, which is then heated to above 60°C. Boric acid is added slowly to this solution, resulting in the formation of this compound through a neutralization reaction .
Industrial Production Methods: In industrial settings, this compound is produced using boron oxide and edible citric acid. The process involves dewatering boric acid at 220-260°C to obtain boron oxide. This boron oxide is then reacted with an aqueous solution of citric acid, followed by centrifugal dewatering and drying to produce high-purity this compound powder .
Chemical Reactions Analysis
Types of Reactions: Boron citrate undergoes various chemical reactions, including:
Oxidation: Boron compounds can be oxidized to form boric acid.
Reduction: Boron compounds can be reduced to elemental boron.
Substitution: Boron can participate in substitution reactions, where it is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used depending on the desired product.
Major Products Formed:
Oxidation: Boric acid.
Reduction: Elemental boron.
Substitution: Various boron-containing organic compounds
Scientific Research Applications
Boron citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in bone health, hormone regulation, and cellular metabolism.
Medicine: Investigated for its potential in treating osteoporosis, arthritis, and other metabolic disorders.
Industry: Used in the production of glass, ceramics, and as a preservative in food and pharmaceuticals
Mechanism of Action
Boron citrate exerts its effects through several mechanisms:
Bone Health: Boron influences the activity of osteoblasts and osteoclasts, promoting bone formation and reducing bone resorption.
Hormonal Regulation: Boron affects the metabolism of steroid hormones, including estrogen and testosterone, by modulating the activity of enzymes involved in their synthesis and degradation.
Cellular Metabolism: Boron interacts with various enzymes and transporters, influencing carbohydrate and lipid metabolism
Comparison with Similar Compounds
Boron Glycinate: Another boron supplement known for its high bioavailability and benefits in cognitive well-being.
Calcium Fructoborate: A boron compound used for its anti-inflammatory properties and benefits in bone health.
Uniqueness of Boron Citrate: this compound is unique due to its high bioavailability and its dual role in bone health and hormonal regulation. Unlike other boron compounds, it provides a highly absorbable form of boron, making it particularly effective in dietary supplements .
Properties
CAS No. |
74231-02-0 |
|---|---|
Molecular Formula |
C6H5BO7 |
Molecular Weight |
199.91 g/mol |
IUPAC Name |
5-hydroxy-2,8,9-trioxa-1-borabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H5BO7/c8-3-1-6(11)2-4(9)13-7(12-3)14-5(6)10/h11H,1-2H2 |
InChI Key |
ZZNXTYCNZKDUFC-UHFFFAOYSA-N |
Canonical SMILES |
B12OC(=O)CC(CC(=O)O1)(C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















